Methyl 2,3,6-trihydroxybenzoate (CAS 61885-19-6) is a highly specific, regiochemically distinct trihydroxylated benzoate ester. Unlike the ubiquitous 3,4,5-isomer (methyl gallate), the 2,3,6-substitution pattern provides a unique steric environment and distinct intramolecular hydrogen bonding capabilities. In industrial procurement and advanced material selection, it is primarily sought after as a specialized building block for highly substituted benzoquinones, complex natural product synthesis, and as a potent, structurally pre-organized inhibitor in protease-targeted drug discovery. Its esterified form ensures superior lipophilicity and membrane permeability compared to its free acid counterpart, making it a critical starting material for cell-based assays and redox-active polymer development [1].
Procurement substitution with the vastly more common methyl 3,4,5-trihydroxybenzoate (methyl gallate) or the free 2,3,6-trihydroxybenzoic acid fundamentally compromises downstream applications. Methyl gallate possesses a contiguous pyrogallol-like triol system that rapidly auto-oxidizes and polymerizes under basic conditions, whereas the 2,3,6-isomer's disrupted hydroxyl sequence dictates entirely different oxidation pathways, selectively yielding defined p-benzoquinone derivatives rather than intractable polymeric tars [2]. Furthermore, in biochemical applications, substituting the methyl ester with the free 2,3,6-trihydroxybenzoic acid results in a drastic loss of target binding affinity and cellular permeability. The free acid exhibits significantly weaker protease inhibition, rendering it unsuitable for lead optimization workflows that require the enhanced bioavailability and active-site accommodation provided by the methyl ester [1].
In targeted enzymatic assays against the cysteine protease falcipain-2, Methyl 2,3,6-trihydroxybenzoate demonstrates significantly enhanced binding and inhibition compared to its free acid analog. The esterification of the carboxylate group neutralizes the negative charge, improving active site accommodation and resulting in an IC50 of 6.1 μM, whereas 2,3,6-trihydroxybenzoic acid achieves only 35.4 μM [1].
| Evidence Dimension | Falcipain-2 enzymatic inhibition (IC50) |
| Target Compound Data | 6.1 μM |
| Comparator Or Baseline | 2,3,6-trihydroxybenzoic acid (35.4 μM) |
| Quantified Difference | 5.8-fold increase in inhibition potency |
| Conditions | In vitro falcipain-2 protease assay |
Procuring the methyl ester rather than the free acid is critical for achieving low-micromolar efficacy in protease-targeted drug discovery pipelines.
The biochemical advantage of the methyl ester translates directly into superior formulation compatibility for whole-cell assays. When tested against the chloroquine-resistant Plasmodium falciparum W2 strain, Methyl 2,3,6-trihydroxybenzoate exhibits an IC50 of 13.0 μM, outperforming the free 2,3,6-trihydroxybenzoic acid (IC50 = 16.5 μM) [1]. The esterified methyl group significantly enhances the compound's lipophilicity, preventing the assay-media precipitation commonly seen with highly polar free acids and facilitating reliable membrane permeation.
| Evidence Dimension | Membrane permeability and whole-cell assay efficacy (IC50) |
| Target Compound Data | 13.0 μM (stable in cell-based media) |
| Comparator Or Baseline | 2,3,6-trihydroxybenzoic acid (16.5 μM) |
| Quantified Difference | 21% enhancement in cellular potency due to improved lipophilicity |
| Conditions | In vitro whole-cell assay and cellular media formulation |
Procuring the esterified form ensures reliable solubility and permeability in cell-based screening workflows, avoiding the false negatives associated with free acid formulations.
The 2,3,6-trihydroxy substitution pattern dictates a highly specific oxidation trajectory critical for downstream synthesis. While methyl 3,4,5-trihydroxybenzoate (methyl gallate) readily undergoes uncontrolled oxidative polymerization due to its contiguous pyrogallol-like moiety, Methyl 2,3,6-trihydroxybenzoate acts as a stable precursor that can be selectively oxidized to defined carbomethoxy-p-benzoquinone derivatives without yielding intractable polymeric mixtures [1].
| Evidence Dimension | Oxidation pathway predictability and synthetic yield |
| Target Compound Data | Selective conversion to defined monomeric benzoquinones |
| Comparator Or Baseline | Methyl 3,4,5-trihydroxybenzoate (uncontrolled oxidative polymerization) |
| Quantified Difference | Monomeric product isolation vs. polymeric degradation |
| Conditions | Standard oxidative synthetic conditions |
Buyers synthesizing complex quinones must procure the 2,3,6-isomer to avoid the yield-destroying polymerization inherent to generic contiguous trihydroxybenzoates.
Due to its validated 6.1 μM IC50 against falcipain-2, this compound is the precise starting material for structure-activity relationship (SAR) studies targeting parasitic or viral cysteine proteases, where the free acid fails to provide sufficient baseline potency [1].
As a precursor with a discontinuous hydroxyl arrangement, it is the optimal choice for synthesizing highly substituted, non-polymeric carbomethoxy-p-benzoquinones used in advanced materials and redox-active polymers [2].
Leveraging the methyl ester's enhanced membrane permeability and the unique redox potential of the 2,3,6-trihydroxy system, it serves as a specialized antioxidant in lipid-rich formulations where highly polar free acids or rapidly degrading contiguous triols (like methyl gallate) are unsuitable [1].